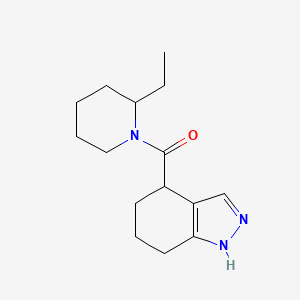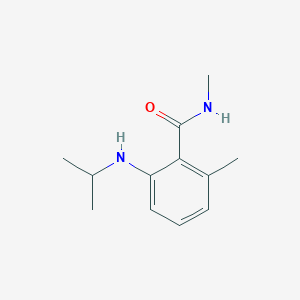
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone, also known as ETIM, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been studied for its ability to modulate the activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. Studies have suggested that (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone may have potential as a treatment for conditions such as schizophrenia, depression, and anxiety disorders.
Mecanismo De Acción
The mechanism of action of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. It has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in certain brain regions, which may contribute to its therapeutic effects in conditions such as schizophrenia. It has also been shown to have anxiolytic effects in animal models, suggesting potential applications in anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone is its high selectivity for certain receptors in the brain, which may reduce the risk of unwanted side effects. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal dosage and administration route for (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone.
Direcciones Futuras
Future research on (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone may focus on further elucidating its mechanism of action and potential therapeutic applications. Studies may also investigate the safety and efficacy of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in clinical trials, as well as its potential for use in combination with other medications. Additionally, research may explore the use of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in other neurological and psychiatric disorders beyond those currently under investigation.
Métodos De Síntesis
The synthesis of (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone involves a multi-step process that includes the reaction of 2-ethylpiperidine with 4,5,6,7-tetrahydroindazole-4-carboxylic acid followed by the addition of a methanone group. The final product is then purified through column chromatography. This method has been optimized to produce (2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone in high yields and purity.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-11-6-3-4-9-18(11)15(19)12-7-5-8-14-13(12)10-16-17-14/h10-12H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOLABXLZVMVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)
![2-(5-fluoropyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583029.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)




![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)